molecular formula C12H10F3IN2O2 B8571372 3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B8571372
M. Wt: 398.12 g/mol
InChI Key: CMTXUKWAGODTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C12H10F3IN2O2 and its molecular weight is 398.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione

Molecular Formula

C12H10F3IN2O2

Molecular Weight

398.12 g/mol

IUPAC Name

3-[4-iodo-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H10F3IN2O2/c1-11(2)9(19)18(10(20)17-11)6-3-4-8(16)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,17,20)

InChI Key

CMTXUKWAGODTMW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)I)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

140 g of the product of Example 1 and 210 ml of demineralized water are introduced at 20°±2° C., agitation is carried out and 210 ml of pure 22°Be hydrochloric acid is added over about 5 minutes. The reaction medium is maintained at 35°-40° C. for 30 minutes under agitation then cooled down to 0°±5° C. under agitation. Then 28 ml of methylene chloride is added, a solution of 43.7 g of sodium nitrite in 70 ml of demineralized water is then added over about 30 minutes, at 0°±5° C. The reaction medium is maintained for another hour under agitation at 0°±5° C., a solution of 87.7 g of sodium iodide in 140 ml of demineralized water is added over 45 minutes. The reaction medium is maintained under agitation for another hour and 700 ml of methylene chloride is added. Agitation is carried out for 15 minutes at 0°±5° C., 28 g of sodium metabisulphite is added in one go and agitation is carried out for another 30 minutes while leaving the temperature to return to 20° C. After pouring, the organic phase is decanted, the aqueous phase is reextracted with 280 ml of methylene chloride, then the organic phases are washed with 3×140 ml of a saturated aqueous solution of NaCl. The joint chloromethylenic phases are dried, followed by filtering and washing with 3×70 ml of methylene chloride and 184.5 g of expected product (white crystals) is obtained, M.p.=164-165° C.
Quantity
28 mL
Type
solvent
Reaction Step One
Name
product
Quantity
140 g
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Be hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
43.7 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
87.7 g
Type
reactant
Reaction Step Five
Name
Quantity
140 mL
Type
solvent
Reaction Step Five
Quantity
28 g
Type
reactant
Reaction Step Six
Quantity
700 mL
Type
solvent
Reaction Step Seven

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